molecular formula C10H20O B14374089 4-Methoxy-5-methyloct-1-ene CAS No. 90246-14-3

4-Methoxy-5-methyloct-1-ene

Cat. No.: B14374089
CAS No.: 90246-14-3
M. Wt: 156.26 g/mol
InChI Key: NFKWZYKXPGLUQX-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyloct-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group and a methyl group attached to the octene chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methyloct-1-ene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-5-methyl-1-octanol with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to form the desired alkene.

Another method involves the dehydration of 4-methoxy-5-methyl-1-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process removes a water molecule from the alcohol, resulting in the formation of the alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydration of 4-methoxy-5-methyl-1-octanol using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of heterogeneous acid catalysts can enhance the efficiency of the dehydration process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyloct-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, and osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.

    Substitution: NaI in acetone, lithium aluminum hydride (LiAlH4) for reduction of the methoxy group.

Major Products

    Oxidation: Epoxides, ketones, and diols.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-5-methyloct-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and methoxy groups.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyloct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide or ketone. In reduction reactions, the double bond is hydrogenated to form an alkane.

The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. The presence of the methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

4-Methoxy-5-methyloct-1-ene can be compared with other similar compounds such as:

    4-Methoxy-5-methylhex-1-ene: Similar structure but with a shorter carbon chain.

    4-Methoxy-5-methylhept-1-ene: Similar structure but with a slightly shorter carbon chain.

    4-Methoxy-5-methylnon-1-ene: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific carbon chain length and the position of the methoxy and methyl groups, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

CAS No.

90246-14-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-methoxy-5-methyloct-1-ene

InChI

InChI=1S/C10H20O/c1-5-7-9(3)10(11-4)8-6-2/h6,9-10H,2,5,7-8H2,1,3-4H3

InChI Key

NFKWZYKXPGLUQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC=C)OC

Origin of Product

United States

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